Regioisomeric Identity vs. 4-Methyl-Pyrazole Isomers
The target compound’s primary structural differentiation from its most closely related analog, 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1603389-83-8), is the location of the methyl group. Both share the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.10 g/mol; however, the target compound places the methyl substituent on the N1-phenyl ring, while the comparator places it on the pyrazole core . This results in completely distinct chemical structures (SMILES: Cc1ccc(-n2ccc(C(=O)O)n2)cc1Br vs. Cc1cn(-c2cccc(Br)c2)nc1C(=O)O), ensuring different spatial orientation of the reactive functional groups .
vs
1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
| Evidence Dimension | Substitution Pattern and Molecular Topology |
|---|---|
| Target Compound Data | N1-(3-bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid (SMILES: Cc1ccc(-n2ccc(C(=O)O)n2)cc1Br) |
| Comparator Or Baseline | 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (SMILES: Cc1cn(-c2cccc(Br)c2)nc1C(=O)O) |
| Quantified Difference | Identical molecular formula and mass (MF: C₁₁H₉BrN₂O₂, MW: 281.10), but non-interchangeable topology. |
| Conditions | Structural identity verification by CAS number and SMILES notation. |
Why This Matters
This regioisomeric difference is paramount for chemical procurement to ensure the correct scaffold is used in a synthetic sequence, as the two isomers will produce entirely different downstream products.
